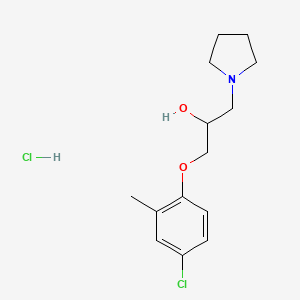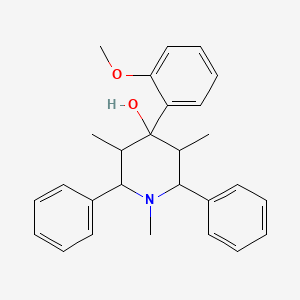
(3,5-dimethyl-1-adamantyl)amine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethyl-1-adamantyl)amine nitrate, also known as DMAA nitrate, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. DMAA nitrate is a stimulant that has been used in the past as a dietary supplement, but its use in this context has been banned in several countries due to safety concerns. Despite this, DMAA nitrate remains an area of interest for researchers due to its unique properties and potential applications.
作用機序
The exact mechanism of action of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate is not fully understood, but it is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This results in increased energy levels, improved focus, and enhanced physical performance.
Biochemical and Physiological Effects:
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has been shown to have a variety of biochemical and physiological effects. It can increase heart rate, blood pressure, and respiration rate. (3,5-dimethyl-1-adamantyl)amine nitrate nitrate can also increase the release of glucose and fatty acids into the bloodstream, providing the body with additional energy. Additionally, (3,5-dimethyl-1-adamantyl)amine nitrate nitrate can increase the production of heat in the body, which can help to improve physical performance.
実験室実験の利点と制限
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (3,5-dimethyl-1-adamantyl)amine nitrate nitrate is also highly soluble in water and other polar solvents, making it easy to work with in the lab. However, (3,5-dimethyl-1-adamantyl)amine nitrate nitrate has limitations as well. Its use as a stimulant has been banned in several countries due to safety concerns, and its potential side effects on human health are not fully understood.
将来の方向性
There are several potential future directions for research on (3,5-dimethyl-1-adamantyl)amine nitrate nitrate. One area of interest is its potential applications in the treatment of cognitive disorders such as ADHD. Additionally, (3,5-dimethyl-1-adamantyl)amine nitrate nitrate could be investigated for its potential as a performance-enhancing agent in sports and other physical activities. Further research could also be conducted to better understand the safety concerns associated with (3,5-dimethyl-1-adamantyl)amine nitrate nitrate, and to develop safer and more effective alternatives.
合成法
The synthesis of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate involves the reaction of 3,5-dimethyladamantane with nitric acid and sulfuric acid. This process yields a white crystalline powder that is soluble in water and other polar solvents. The purity of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate can be increased through recrystallization and purification techniques.
科学的研究の応用
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has been used in scientific research to investigate its potential as a stimulant and performance-enhancing agent. Studies have shown that (3,5-dimethyl-1-adamantyl)amine nitrate nitrate can increase energy levels, improve focus, and enhance physical performance. (3,5-dimethyl-1-adamantyl)amine nitrate nitrate has also been investigated for its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
特性
IUPAC Name |
3,5-dimethyladamantan-1-amine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.HNO3/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;2-1(3)4/h9H,3-8,13H2,1-2H3;(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQFRDLXENSKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)

![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5162026.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)
![N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5162051.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5162055.png)
![ethyl (10-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5162065.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide](/img/structure/B5162067.png)

![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)